molecular formula C10H19NO2 B12590885 Tert-butyl (2S)-2-aminohex-5-enoate CAS No. 606148-70-3

Tert-butyl (2S)-2-aminohex-5-enoate

Cat. No.: B12590885
CAS No.: 606148-70-3
M. Wt: 185.26 g/mol
InChI Key: KHHHFYCGHZETQY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-aminohex-5-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino group, and an unsaturated hexenoate chain. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-aminohex-5-enoate typically involves the esterification of (2S)-2-aminohex-5-enoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems has been shown to be particularly effective for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-aminohex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the hexenoate chain can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated esters.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-aminohex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-aminohex-5-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis to release the active amino acid, which can then participate in metabolic pathways. The double bond in the hexenoate chain can also undergo reactions that modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-aminohexanoate: Similar structure but lacks the double bond in the hexenoate chain.

    Tert-butyl (2S)-2-amino-4-pentenoate: Similar structure but with a shorter carbon chain.

    Tert-butyl (2S)-2-amino-3-methylbutanoate: Similar structure but with a branched carbon chain.

Uniqueness

Tert-butyl (2S)-2-aminohex-5-enoate is unique due to the presence of both an amino group and an unsaturated hexenoate chain.

Properties

CAS No.

606148-70-3

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl (2S)-2-aminohex-5-enoate

InChI

InChI=1S/C10H19NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3/t8-/m0/s1

InChI Key

KHHHFYCGHZETQY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC=C)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC=C)N

Origin of Product

United States

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